Cas no 75090-52-7 (7-Bromo-4-Chloroquinoline)
7-Bromo-4-Chloroquinoline Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-4-chloroquinoline
- 4-Chloro-7-bromoquinoline
- 7-bromo-4-chloro-quinoline
- Quinoline, 7-bromo-4-chloro-
- 7-Bromo-4-chloro-1-azanaphthalene
- PubChem14669
- 7-Bromo-4-chloro quinoline
- Quinoline,7-bromo-4-chloro-
- JJUTYYVZDKDLBC-UHFFFAOYSA-N
- SBB099613
- RP28539
- TRA0060041
- RP28536
- AB12594
- 7-Bromo-4-chloroquinoline, AldrichCPR
- SY031845
- DTXSID50445109
- Z1210889726
- 75090-52-7
- EN300-79433
- A9584
- CS-W008441
- AMY23044
- SCHEMBL1809544
- MFCD02684221
- J-519138
- DS-10561
- FT-0621365
- AKOS002683685
- DB-031209
- 7-Bromo-4-Chloroquinoline
-
- MDL: MFCD02684221
- Inchi: 1S/C9H5BrClN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
- InChI Key: JJUTYYVZDKDLBC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=CN=C2C=1)Cl
Computed Properties
- Exact Mass: 240.92900
- Monoisotopic Mass: 240.92939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.673
- Boiling Point: 314.584 °C at 760 mmHg
- Flash Point: 314.584 °C at 760 mmHg
- Refractive Index: 1.68
- PSA: 12.89000
- LogP: 3.65070
7-Bromo-4-Chloroquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-39-45
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:Ⅲ
7-Bromo-4-Chloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Bromo-4-Chloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B136768-1g |
7-Bromo-4-Chloroquinoline |
75090-52-7 | 95% | 1g |
¥129.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B136768-5g |
7-Bromo-4-Chloroquinoline |
75090-52-7 | 95% | 5g |
¥521.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO332-200mg |
7-Bromo-4-Chloroquinoline |
75090-52-7 | 97% | 200mg |
77.0CNY | 2021-07-12 | |
| Chemenu | CM100110-5g |
7-bromo-4-chloroquinoline |
75090-52-7 | 97% | 5g |
$196 | 2021-08-06 | |
| Chemenu | CM100110-10g |
7-bromo-4-chloroquinoline |
75090-52-7 | 97% | 10g |
$327 | 2021-08-06 | |
| Chemenu | CM100110-25g |
7-bromo-4-chloroquinoline |
75090-52-7 | 97% | 25g |
$655 | 2021-08-06 | |
| Chemenu | CM100110-5g |
7-bromo-4-chloroquinoline |
75090-52-7 | 97% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM100110-10g |
7-bromo-4-chloroquinoline |
75090-52-7 | 97% | 10g |
$*** | 2023-03-29 | |
| Chemenu | CM100110-25g |
7-bromo-4-chloroquinoline |
75090-52-7 | 97% | 25g |
$*** | 2023-03-29 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026975-1g |
7-Bromo-4-Chloroquinoline |
75090-52-7 | 97% | 1g |
¥69 | 2024-05-21 |
7-Bromo-4-Chloroquinoline Suppliers
7-Bromo-4-Chloroquinoline Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 7-Bromo-4-Chloroquinoline
7-Bromo-4-Chloroquinoline (CAS No. 75090-52-7): A Versatile Intermediate in Modern Pharmaceutical Research
7-Bromo-4-Chloroquinoline, identified by its chemical abstracts service number CAS No. 75090-52-7, is a significant intermediate in the synthesis of various pharmacologically active compounds. This heterocyclic aromatic compound, featuring both bromine and chlorine substituents on a quinoline backbone, has garnered considerable attention in the field of medicinal chemistry due to its structural versatility and reactivity. The presence of these halogen atoms makes it a valuable precursor for further functionalization, enabling the development of novel therapeutic agents.
The quinoline scaffold itself is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of bromine and chlorine at specific positions enhances its utility, allowing for selective modifications that can fine-tune the pharmacological profile of derived compounds. In recent years, the demand for such intermediates has surged, driven by the continuous quest for new drugs targeting increasingly complex diseases.
Recent advancements in synthetic methodologies have further highlighted the importance of 7-Bromo-4-Chloroquinoline. For instance, transition-metal-catalyzed cross-coupling reactions have been extensively employed to introduce additional functional groups at desired positions on the quinoline ring. These reactions not only provide high yields but also offer excellent regioselectivity, making them ideal for constructing complex molecular architectures. Such methodologies have been instrumental in the development of next-generation antiviral and anticancer agents.
In the realm of oncology research, 7-Bromo-4-Chloroquinoline has been utilized as a key building block in the synthesis of small-molecule inhibitors targeting various signaling pathways implicated in cancer progression. Notably, quinoline derivatives have shown promise in inhibiting kinases and other enzymes that are overexpressed in tumor cells. The halogenated quinolines derived from this intermediate have demonstrated enhanced binding affinity and selectivity compared to their unmodified counterparts.
The role of computational chemistry in optimizing the synthesis and applications of 7-Bromo-4-Chloroquinoline cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound in various reaction conditions, thereby facilitating the design of more efficient synthetic routes. Additionally, virtual screening methods have been employed to identify potential drug candidates derived from this intermediate, streamlining the drug discovery process.
Another area where 7-Bromo-4-Chloroquinoline has made a significant impact is in the development of antimalarial agents. Malaria remains a major global health challenge, and the emergence of drug-resistant strains has necessitated the discovery of novel therapeutic strategies. Quinoline-based compounds have long been recognized for their efficacy against malaria parasites, and recent modifications incorporating halogen atoms have enhanced their potency and duration of action.
The environmental and safety considerations associated with handling 7-Bromo-4-Chloroquinoline are also important aspects to address. While this compound is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety and environmental protection. Good laboratory practices (GLP) should be strictly adhered to when working with this intermediate, including appropriate storage conditions and waste disposal methods.
Future directions in the research involving 7-Bromo-4-Chloroquinoline are likely to focus on expanding its applications in drug discovery and developing more sustainable synthetic methods. The integration of green chemistry principles into the synthesis process could reduce the environmental footprint associated with producing this intermediate. Furthermore, exploring novel derivatives through combinatorial chemistry approaches may uncover additional pharmacophores with enhanced therapeutic potential.
In conclusion, 7-Bromo-4-Chloroquinoline (CAS No. 75090-52-7) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it an invaluable tool for synthesizing a wide range of biologically active molecules. As research continues to evolve, this intermediate will undoubtedly play a crucial role in addressing some of the most pressing challenges in modern medicine.
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